molecular formula C2H3NS B1253830 Acetonitrile sulfide

Acetonitrile sulfide

Cat. No.: B1253830
M. Wt: 73.12 g/mol
InChI Key: FJCAOLMXSYNCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile sulfide is a chemical compound with the molecular formula C₂H₃NS . As a specialized reagent, it holds potential for use in various research and development contexts, particularly in the synthesis of novel sulfur and nitrogen-containing compounds. Researchers may explore its applications in developing new materials or as a building block in organic synthesis methodologies. The compound is provided strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3NS

Molecular Weight

73.12 g/mol

IUPAC Name

N-sulfidoacetonitrilium

InChI

InChI=1S/C2H3NS/c1-2-3-4/h1H3

InChI Key

FJCAOLMXSYNCIW-UHFFFAOYSA-N

Canonical SMILES

CC#[N+][S-]

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Sulfonium Salts

One significant application of acetonitrile sulfide is in the synthesis of sulfonium salts. A method involving the alkylation of dialkylsulfides followed by partitioning between acetonitrile and hexanes has been developed to produce pure sulfonium salts efficiently. This method is advantageous for obtaining both oily and crystalline sulfonium salts that are typically challenging to purify .

2.2. Electrochemical Reactions

This compound has been employed in electro-oxidative functionalization processes. For instance, it facilitates the C(sp³)–H bond functionalization with mercaptans, leading to the formation of sulfur-containing β-enaminonitriles. This reaction demonstrates high chemoselectivity and can be performed at ambient temperatures, making it suitable for scalable applications .

2.3. Cyanomethylation Reactions

In recent studies, acetonitrile has been utilized as a solvent and cyanomethyl source in metal-catalyzed cyanomethylation reactions. These reactions yield various products, including N-sulfonyl allylamines and tetrasubstituted olefins, which are crucial intermediates in pharmaceutical chemistry .

Case Studies

3.1. Synthesis of Tetrasubstituted Olefins

A notable case study involved the use of this compound in the electrochemical synthesis of tetrasubstituted olefins through a cross-coupling reaction with thiophenol. The process yielded high product yields and demonstrated the potential for industrial applications due to its efficiency and environmental benefits .

3.2. Formation of Sulfur-Containing Compounds

Another study highlighted the use of this compound in synthesizing sulfur-containing compounds via radical-mediated pathways. The incorporation of thiols into acetonitrile under electrochemical conditions resulted in high yields of desired products, showcasing the compound's utility in generating complex organic molecules .

Comparative Data Table

Application Methodology Products Yield
Synthesis of Sulfonium SaltsAlkylation followed by biphasic extractionPure sulfonium saltsHigh
Electrochemical FunctionalizationC(sp³)–H bond activation with mercaptansβ-EnaminonitrilesUp to 96%
CyanomethylationMetal-catalyzed reactionsN-sulfonyl allylamines43-86%
Tetrasubstituted OlefinsElectrochemical cross-couplingTetrasubstituted olefinsHigh

Q & A

Q. What experimental precautions are critical when using acetonitrile as a solvent in sulfide electrolyte synthesis?

Acetonitrile is highly flammable (flash point: 12.8°C) and requires explosion-proof equipment and inert atmospheres (e.g., argon) during reactions. Ensure proper ventilation to avoid vapor accumulation (>3% v/v explosive limit). Use chemical-resistant gloves (e.g., nitrile) and eye protection to prevent dermal/ocular exposure, as acetonitrile causes severe irritation and systemic toxicity via inhalation (LC₅₀: 6.02 mg/L in mice) .

Q. How can researchers optimize the synthesis of sulfide solid electrolytes using acetonitrile-based methods?

A two-step liquid-phase synthesis is recommended:

  • Step 1 : Suspend precursors (e.g., Li₂S, P₂S₅) in acetonitrile under ultrasonication to enhance reactivity.
  • Step 2 : Add ethanol/acetonitrile (1:1 v/v) to dissolve intermediate products, followed by solvent removal at 180°C to precipitate Li₆PS₅Cl with ionic conductivity >2.0×10⁻⁴ S/cm. Monitor reaction completion via white suspension formation .

Q. What analytical techniques validate acetonitrile-sulfide reaction purity and byproduct formation?

Use gas chromatography with flame ionization detection (GC-FID) optimized via factorial design:

  • Independent variables: Column temperature (30–50°C), carrier gas flow rate (1–2 mL/min).
  • Central composite design resolves ethanol/acetonitrile peaks (retention time: 1.2–1.8 min) with RSD <2% .

Advanced Research Questions

Q. How do acetonitrile-sulfide interactions influence catalytic properties in olefin metathesis reactions?

Acetonitrile stabilizes transition-metal catalysts (e.g., Mo, W) by coordinating to active sites, reducing deactivation. However, sulfide byproducts (e.g., H₂S) poison catalysts via sulfur adsorption. Mitigate this by:

  • Pre-treating catalysts with scavengers (e.g., CuO nanoparticles).
  • Monitoring reaction progress with temperature-programmed desorption (TPD) to detect acetonitrile/water desorption peaks at 150–200°C .

Q. What mechanisms explain contradictions in acetonitrile-mediated Li₃PS₄ formation kinetics?

Conflicting studies arise from solvent polarity effects:

  • High-polarity acetonitrile accelerates Li₃PS₄ nucleation but induces Ostwald ripening, reducing ionic conductivity.
  • Low-polarity additives (e.g., toluene) slow nucleation, yielding smaller crystallites (20–50 nm) with 1.5× higher conductivity. Validate via in situ Raman spectroscopy (PS₄³⁻ peak at 420 cm⁻¹) .

Q. How should researchers address discrepancies in acetonitrile toxicity data across species?

Conduct cross-species toxicokinetic studies:

  • In vitro : Use human hepatocyte models to quantify CYP2E1-mediated cyanide release (LC₅₀: 8–12 mM).
  • In vivo : Compare murine metabolic clearance (t₁/₂: 4–6 hr) to primate models using ¹⁴C-labeled acetonitrile. Note:豚鼠 studies show no skin irritation but severe ocular effects (H319), requiring species-specific risk assessments .

Methodological Challenges

Q. What strategies improve reproducibility in acetonitrile-sulfide electrochemical stability tests?

  • Electrode pretreatment : Polish Li metal anodes in dry acetonitrile to remove native oxide layers.
  • Voltage sweep protocols : Use 0.1 mV/s scan rates (vs. Li/Li⁺) to avoid artificial overvoltage peaks at 5 V.
  • Control humidity : Maintain H₂O <1 ppm using molecular sieves to prevent HCN formation .

Q. How can computational modeling resolve conflicting DFT predictions for acetonitrile-sulfide interfaces?

Apply machine learning-optimized DFT (e.g., SCAN meta-GGA):

  • Train models on experimental XPS binding energies (S 2p: 161–163 eV for Li₃PS₄).
  • Simulate interfacial charge transfer (Bader analysis) to reconcile discrepancies in adsorption energies (±0.3 eV) .

Data Interpretation Guidelines

Q. How to analyze conflicting GC-MS data for acetonitrile-sulfide VOC byproducts?

  • Peak integration : Use deconvolution algorithms (e.g., AMDIS) to separate co-eluting compounds (e.g., diallyl sulfide vs. allyl methyl sulfide).
  • Quantify uncertainty : Report 95% confidence intervals for m/z 76 (H₂S⁺) and m/z 41 (CH₃CN⁺) using NIST library match factors >800 .

Q. What statistical methods validate acetonitrile-sulfide reaction yield reproducibility?

Apply ANOVA to batch syntheses (n=5):

  • Factor : Solvent ratio (acetonitrile:ethanol from 1:1 to 1:3).
  • Response : Li₆PS₅Cl ionic conductivity (σ).
  • Accept p <0.05 for significant effects, with Tukey HSD post-hoc tests to identify optimal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.